molecular formula C8H5F2NO2 B071651 2-(Difluoromethoxy)phenyl isocyanate CAS No. 186589-03-7

2-(Difluoromethoxy)phenyl isocyanate

Cat. No.: B071651
CAS No.: 186589-03-7
M. Wt: 185.13 g/mol
InChI Key: CLEMTOGGFCDFRP-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)phenyl isocyanate is an aromatic isocyanate derivative characterized by a difluoromethoxy (-OCHF₂) substituent in the ortho (2-) position of the phenyl ring. This compound is of interest in organic synthesis, particularly in the preparation of ureas, carbamates, and polyurethanes, where the electron-withdrawing and steric effects of the substituent modulate reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)phenyl isocyanate typically involves the reaction of 2-(Difluoromethoxy)aniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

2-(Difluoromethoxy)aniline+Phosgene2-(Difluoromethoxy)phenyl isocyanate+HCl\text{2-(Difluoromethoxy)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-(Difluoromethoxy)aniline+Phosgene→2-(Difluoromethoxy)phenyl isocyanate+HCl

The reaction is usually performed in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are strictly adhered to due to the toxic nature of phosgene and the isocyanate compound .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isocyanate group (-N=C=O) undergoes nucleophilic attack at the electrophilic carbon atom. Key reactions include:

Reaction with Alcohols/Phenols

Forms carbamate derivatives via nucleophilic addition:
Ar NCO R OH Ar NH C O OR\text{Ar NCO R OH Ar NH C O OR}

  • Example: Reaction with methanol produces methyl (2-(difluoromethoxy)phenyl)carbamate .
  • Reaction rates depend on the nucleophile’s strength and solvent polarity .

Reaction with Amines

Generates urea derivatives:
Ar NCO R NH Ar NH C O NH R\text{Ar NCO R NH Ar NH C O NH R}

  • Primary amines react readily at room temperature, while secondary amines require elevated temperatures .
  • Phenyl isocyanate analogs show 10-fold higher antibody titers compared to toluene diisocyanate, indicating enhanced immunogenicity .

Reaction with Thiols

Produces thiocarbamates:
Ar NCO R SH Ar NH C O S R\text{Ar NCO R SH Ar NH C O S R}

  • Thiols exhibit lower reactivity compared to alcohols and amines .

Hydrolysis

Isocyanates react with water to form unstable carbamic acid intermediates, decomposing to amines and CO₂:
Ar NCO H O Ar NH CO \text{Ar NCO H O Ar NH CO }

  • Hydrolysis rates are pH-dependent, accelerating under acidic or basic conditions .
  • The difluoromethoxy group’s electron-withdrawing effect may slightly increase hydrolysis susceptibility compared to non-fluorinated analogs .

Cycloaddition Reactions

Isocyanates participate in [2+2] or [4+1] cycloadditions with alkenes or imines, though specific examples for 2-(difluoromethoxy)phenyl isocyanate are less documented. Theoretical studies suggest the -OCF₂H group could modulate regioselectivity in such reactions .

Metal-Mediated Reactions

Isocyanates form coordination complexes with transition metals (e.g., Cu, Pd), enabling catalytic transformations:

  • Cross-coupling reactions : Used in synthesizing urea-linked bioconjugates or polymers .
  • Polymerization : Forms polyurethanes when reacted with diols, though industrial use of this specific derivative is unreported .

Comparative Reactivity Table

Reaction TypeReagentProductConditionsKey Observations
Alcohol additionMethanolMethyl carbamateRT, anhydrousFaster than aliphatic isocyanates
Amine additionAnilineSymmetrical urea0–25°C, THFHigh yield (>90%)
HydrolysisH₂O2-(Difluoromethoxy)anilineAcidic/neutral pHCO₂ evolution observed
Thiol additionEthanethiolEthyl thiocarbamateReflux, 12 hrsModerate yield (60–70%)

Scientific Research Applications

Medicinal Chemistry

Inhibitors for Neurodegenerative Diseases
One of the notable applications of 2-(difluoromethoxy)phenyl isocyanate is in the development of inhibitors targeting β-secretase (BACE), which is crucial for the treatment of Alzheimer's disease. Compounds derived from this isocyanate have shown promising results in modulating BACE activity and reducing amyloid plaque formation, which is characteristic of Alzheimer’s pathology .

Case Study: BACE Inhibition
A study demonstrated that derivatives of this compound effectively inhibit β-secretase, leading to decreased levels of amyloid-β peptides in vitro. This suggests potential therapeutic benefits for patients suffering from Alzheimer's disease and related neurodegenerative disorders .

Material Science

Synthesis of Polyurethanes
this compound serves as a precursor in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams. Its unique difluoromethoxy group enhances the thermal stability and mechanical properties of the resulting polymers .

Table: Properties Comparison of Polyurethanes

PropertyStandard PolyurethanePolyurethane with this compound
Thermal StabilityModerateHigh
Mechanical StrengthGoodExcellent
Chemical ResistanceFairImproved

Agrochemicals

Pesticide Formulations
The difluoromethoxy group in this compound contributes to the development of novel agrochemicals with enhanced efficacy and reduced environmental impact. Research indicates that such compounds can improve the bioactivity of pesticides by modifying their lipophilicity and solubility profiles .

Advanced Materials

Fluorinated Polymers
The incorporation of this compound into polymer matrices has been shown to produce materials with superior properties, such as increased hydrophobicity and chemical resistance. These materials are particularly useful in applications requiring durability under harsh environmental conditions .

Research Applications

Synthetic Intermediates
In synthetic organic chemistry, this compound acts as an essential building block for various chemical transformations. Its reactivity allows for the synthesis of complex molecules that can be utilized in drug discovery and development .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)phenyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of phenyl isocyanates are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 2-(Difluoromethoxy)phenyl isocyanate with key analogs.

Substituent Position and Electronic Effects

2-Fluorophenyl Isocyanate

  • Substituent : Fluorine (F) at the 2-position.
  • Molecular Formula: C₇H₄FNO; Molecular Weight: 137.11 g/mol .
  • Key Properties : The ortho-fluorine exerts moderate electron-withdrawing effects, enhancing the electrophilicity of the isocyanate group (-NCO). However, steric hindrance in the ortho position may reduce reaction rates with bulky nucleophiles.

4-(Difluoromethoxy)phenyl Isocyanate

  • Substituent : Difluoromethoxy (-OCHF₂) at the 4-position.
  • CAS RN : 186589-03-7 .
  • Key Properties : The para-substituted -OCHF₂ group is strongly electron-withdrawing due to the electronegativity of fluorine, increasing the isocyanate group’s reactivity. The para position minimizes steric hindrance, favoring faster reactions compared to ortho-substituted analogs.

2-Chloro-5-(Trifluoromethyl)phenyl Isocyanate

  • Substituents : Chlorine (Cl) at 2-position, trifluoromethyl (-CF₃) at 5-position.
  • Key Properties: Dual electron-withdrawing groups (Cl and CF₃) significantly enhance electrophilicity, making this compound highly reactive toward amines and alcohols.

Structural and Reactivity Trends

Compound Substituent(s) Position Molecular Formula Molecular Weight (g/mol) CAS RN Reactivity Notes
2-Fluorophenyl isocyanate -F 2- C₇H₄FNO 137.11 16744-98-2 Moderate reactivity; steric hindrance in ortho position slows nucleophilic attack.
4-(Difluoromethoxy)phenyl isocyanate -OCHF₂ 4- C₈H₅F₂NO₂* ~193.12* 186589-03-7 High reactivity due to para-substituted electron-withdrawing group; minimal steric effects.
2-Chloro-5-(trifluoromethyl)phenyl isocyanate -Cl, -CF₃ 2-,5- C₈H₃ClF₃NO* ~225.56* N/A Extremely reactive; dual electron-withdrawing groups dominate over steric effects.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate -Cl, -OCHF₂CF₂ 3-,5-,4- C₉H₃Cl₂F₄NO₂* ~308.53* N/A High steric bulk and electron-withdrawing effects reduce solubility but enhance selectivity.

*Calculated based on substituent addition to phenyl isocyanate (C₇H₅NO).

Key Research Findings

Ortho vs. Para Substituents :

  • Ortho-substituted isocyanates (e.g., 2-Fluorophenyl) exhibit slower reaction kinetics due to steric hindrance, as observed in kinetic studies of urethane formation .
  • Para-substituted derivatives (e.g., 4-(Difluoromethoxy)phenyl) display enhanced reactivity in polymer synthesis, attributed to unhindered access to the -NCO group .

Electron-Withdrawing Groups :

  • The -OCHF₂ group (present in 4-(Difluoromethoxy)phenyl isocyanate) is more electron-withdrawing than -F or -Cl, leading to a 20–30% increase in reaction rates with primary amines compared to halogen-substituted analogs .

Applications in Specialty Polymers :

  • Isocyanates with trifluoromethyl groups (e.g., 2-Chloro-5-(trifluoromethyl)phenyl isocyanate) are valued in fluoropolymer production for their thermal stability and chemical resistance .

Biological Activity

2-(Difluoromethoxy)phenyl isocyanate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties.

This compound can be represented by the following structure:

C8H6F2NO\text{C}_8\text{H}_6\text{F}_2\text{N}O

This compound features a difluoromethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds containing isocyanate groups exhibit significant antibacterial properties. For instance, derivatives of this compound were tested against various bacterial strains, including Escherichia coli and Bacillus mycoides. The minimum inhibitory concentrations (MICs) were determined, with promising results indicating potential as antibacterial agents. Notably, certain derivatives showed MIC values as low as 4.88 µg/mL against C. albicans .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. In one study, several derivatives were evaluated against eight human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The results indicated that some compounds exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapy drug. For example:

  • Compound 7 : IC50 = 44.4 µM
  • Compound 8 : IC50 = 22.4 µM
  • Compound 9 : IC50 values ranged between 12.4 µM to 17.8 µM across different cell lines .

Furthermore, molecular mechanisms were investigated, revealing down-regulation of key genes such as PALB2, BRCA1, and EGFR in treated cells, suggesting that these compounds may disrupt critical pathways involved in cancer cell proliferation .

Enzyme Inhibition

The enzyme inhibition profile of this compound has also been studied. It was found to be a potent inhibitor of hexokinase II (HKII), an enzyme crucial for glycolysis in cancer cells. The fluorinated derivatives showed enhanced binding affinity compared to non-fluorinated counterparts, indicating a structure-activity relationship that favors the incorporation of fluorine in the design of effective inhibitors .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. SAR studies suggest that the presence of the difluoromethoxy group significantly influences both lipophilicity and biological interactions:

  • Compounds with meta-substituents generally exhibited higher potency compared to para-substituents.
  • The difluoromethoxy group enhances membrane permeability while maintaining effective binding to target proteins .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of various difluoromethoxy-substituted phenyl isocyanates on cancer cell lines. The findings highlighted that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways.
  • Antibacterial Screening : Another investigation focused on the antibacterial properties of these compounds against multi-drug resistant strains. The results indicated that certain derivatives could serve as lead compounds for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(difluoromethoxy)phenyl isocyanate and its derivatives?

The synthesis typically involves reacting substituted phenyl isocyanates with amines or alcohols under controlled conditions. For example, 2-(1-methylpiperidyl)methylamine can react with 2,5-bis(2,2,2-trifluoroethoxy)phenyl isocyanate in chloroform to form ureas, with reaction times of ~1 hour and purification via column chromatography . Analytical validation includes elemental analysis (%C, %H, %N) and NMR spectroscopy to confirm structure and purity .

Q. What safety protocols are critical when handling this compound?

Due to its reactivity as an isocyanate, strict safety measures are required:

  • Storage : Maintain at 2–8°C in airtight containers to prevent hydrolysis or polymerization .
  • Handling : Use fume hoods, gloves, and eye protection to avoid exposure to toxic vapors.
  • Waste disposal : Neutralize residual isocyanate with aqueous ethanol or amines before disposal .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Elemental analysis : Used to validate %C, %H, and %N (e.g., calculated vs. found values for C₈H₄F₃NO₂: 49.89% C vs. 49.4% observed) .
  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ resolve structural features, such as trifluoromethoxy (-OCF₃) and isocyanate (-NCO) groups .
  • Chromatography : Silica gel column chromatography ensures purity post-synthesis .

Advanced Research Questions

Q. How can discrepancies in elemental analysis data during urea derivative synthesis be resolved?

Discrepancies (e.g., 9.2% calculated vs. 9.0% found for %N) may arise from incomplete reactions or impurities. Mitigation strategies include:

  • Repeating the reaction with strict stoichiometric control.
  • Validating results via complementary methods like mass spectrometry or IR spectroscopy.
  • Optimizing purification (e.g., gradient elution in column chromatography) .

Q. What reaction conditions optimize the synthesis of carbamates or ureas from this compound?

  • Solvent choice : Chloroform or dichloromethane minimizes side reactions due to low polarity .
  • Temperature : Reactions at 0–25°C prevent exothermic decomposition of isocyanates.
  • Catalysts : Pyridine can scavenge HCl in carbamate syntheses, improving yields .

Q. How do electronic effects of substituents influence the reactivity of phenyl isocyanate derivatives?

Electron-withdrawing groups (e.g., -OCF₃) enhance electrophilicity of the isocyanate group, accelerating nucleophilic attacks by amines or alcohols. Comparative studies with trifluoromethyl (-CF₃) or chloro (-Cl) substituents show steric hindrance may reduce reactivity in crowded aromatic systems .

Q. What strategies address challenges in isolating this compound derivatives as oils?

  • Derivatization : Convert oils to crystalline solids via salt formation (e.g., HCl adducts).
  • Lyophilization : Freeze-drying under vacuum stabilizes hygroscopic products.
  • Alternative solvents : Use hexane/ethyl acetate mixtures to induce crystallization .

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting NMR data for isocyanate derivatives?

Overlapping signals (e.g., aromatic protons near -OCF₃ groups) can be resolved using:

  • High-field NMR (≥500 MHz) for better resolution.
  • 2D NMR techniques (HSQC, HMBC) to assign quaternary carbons and coupling patterns .

Q. What are common pitfalls in quantifying isocyanate reactivity using kinetic studies?

  • Moisture contamination : Trace water hydrolyzes isocyanates to ureas, skewing rate constants. Use anhydrous solvents and molecular sieves.
  • Side reactions : Competing pathways (e.g., dimerization) require monitoring via in situ IR or HPLC .

Q. Methodological Best Practices

Q. How can computational tools aid in predicting the stability of this compound derivatives?

  • DFT calculations : Model electronic effects of substituents on bond dissociation energies (e.g., NCO group stability).
  • MD simulations : Predict degradation pathways under thermal or hydrolytic stress .

Q. What are validated protocols for scaling up lab-scale syntheses of isocyanate derivatives?

  • Batch reactor optimization : Control exotherms using jacketed reactors with slow reagent addition.
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress to maintain reproducibility .

Properties

IUPAC Name

1-(difluoromethoxy)-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-8(10)13-7-4-2-1-3-6(7)11-5-12/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEMTOGGFCDFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369868
Record name 2-(Difluoromethoxy)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186589-03-7
Record name 2-(Difluoromethoxy)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethoxy)phenyl isocyanate
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